molecular formula C10H22O2S2 B13459063 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane CAS No. 86840-26-8

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane

Cat. No.: B13459063
CAS No.: 86840-26-8
M. Wt: 238.4 g/mol
InChI Key: MYTMPNQSWATHEV-UHFFFAOYSA-N
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Description

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane is an organic compound with a unique structure featuring two methoxy groups and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane typically involves the reaction of 1-methoxy-2-methylpropane with a disulfide compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-methyl-2-propanol: A related compound with a similar methoxy group but lacking the disulfide linkage.

    Propylene glycol methyl ether: Another compound with a methoxy group and similar industrial applications.

Uniqueness

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane is unique due to its disulfide linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

86840-26-8

Molecular Formula

C10H22O2S2

Molecular Weight

238.4 g/mol

IUPAC Name

1-methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane

InChI

InChI=1S/C10H22O2S2/c1-9(2,7-11-5)13-14-10(3,4)8-12-6/h7-8H2,1-6H3

InChI Key

MYTMPNQSWATHEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)SSC(C)(C)COC

Origin of Product

United States

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